molecular formula C20H20Cl2N2O4 B298150 tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate

tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate

Katalognummer: B298150
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: NGHUCVPAKQXHAX-FOKLQQMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a tert-butyl group, a phenoxyacetate moiety, and a hydrazinylidene linkage, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications

Eigenschaften

Molekularformel

C20H20Cl2N2O4

Molekulargewicht

423.3 g/mol

IUPAC-Name

tert-butyl 2-[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H20Cl2N2O4/c1-20(2,3)28-18(25)12-27-15-7-4-13(5-8-15)11-23-24-19(26)16-9-6-14(21)10-17(16)22/h4-11H,12H2,1-3H3,(H,24,26)/b23-11+

InChI-Schlüssel

NGHUCVPAKQXHAX-FOKLQQMPSA-N

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Isomerische SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.